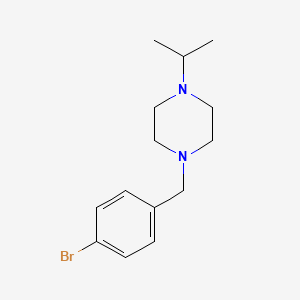

1-(4-bromobenzyl)-4-isopropylpiperazine

説明

1-(4-Bromobenzyl)-4-isopropylpiperazine is a piperazine derivative characterized by a bromine-substituted benzyl group at position 1 and an isopropyl group at position 4 of the piperazine ring. Its molecular formula is C₁₃H₁₉BrN₂, with a molecular weight of 283.21 g/mol. The bromine atom on the benzyl group enhances electron-withdrawing properties, while the isopropyl group contributes steric bulk, influencing both chemical reactivity and biological interactions.

特性

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(15)6-4-13/h3-6,12H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXWZQVYKQSEEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Position and Halogen Effects

1-(3-Bromobenzyl)-4-isopropylpiperazine

- Structural Difference : Bromine at the meta position (C3) of the benzyl group instead of para (C4).

- Studies suggest positional isomerism significantly affects biological activity profiles .

1-(4-Chlorobenzyl)-4-isopropylpiperazine

- Structural Difference : Chlorine replaces bromine at the para position.

- Impact : Chlorine’s smaller atomic radius and lower electronegativity decrease lipophilicity and electron-withdrawing effects. This may reduce binding affinity to targets like dopamine receptors but improve solubility .

1-(4-Fluorobenzyl)-4-isopropylpiperazine

- Structural Difference : Fluorine replaces bromine.

- Impact : Fluorine’s strong electron-withdrawing nature and smaller size enhance metabolic stability and receptor selectivity, making it a candidate for CNS-targeting therapeutics .

Piperazine Ring Substitutions

1-(4-Bromobenzyl)-4-methylpiperazine

- Structural Difference : Methyl group replaces isopropyl at position 4.

- However, decreased bulk may lower selectivity .

1-(4-Bromobenzyl)-4-cyclopropylpiperazine

- Structural Difference : Cyclopropyl group replaces isopropyl.

- This structural feature is leveraged in kinase inhibitor design .

Additional Functional Groups

1-(4-Bromo-2-nitrobenzyl)-4-isopropylpiperazine

- Structural Difference : Nitro group at the ortho position of the benzyl ring.

- Impact: The nitro group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, which may enhance interactions with enzymes like monoamine oxidases. However, nitro groups can also confer toxicity risks .

1-(4-Bromobenzyl)-4-(4-methoxyphenyl)piperazine

Receptor Binding Affinity

- Serotonin Receptors : The para-bromo substitution in 1-(4-bromobenzyl)-4-isopropylpiperazine shows moderate affinity for 5-HT₂A receptors, while the 3-bromo analog exhibits higher selectivity for 5-HT₁D .

- Dopamine Receptors : Chloro and fluoro analogs demonstrate increased D₂ receptor binding compared to bromo derivatives, likely due to optimized halogen bonding .

Enzymatic Inhibition

- Monoamine Oxidase (MAO): Nitro-substituted derivatives (e.g., 1-(4-bromo-2-nitrobenzyl)-4-isopropylpiperazine) show potent MAO-B inhibition, relevant for Parkinson’s disease research .

- Kinase Targets : Cyclopropyl-containing analogs exhibit inhibitory activity against tyrosine kinases, highlighting structural versatility in oncology applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。